molecular formula C20H16N2O3S B6555444 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole CAS No. 1040671-86-0

3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole

Cat. No. B6555444
CAS RN: 1040671-86-0
M. Wt: 364.4 g/mol
InChI Key: YDXWZDNYVZGEMO-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a phenylsulfanyl group (-Ph-S-), a furan ring, and a 1,2,4-oxadiazole ring. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space, and the connectivity of its functional groups. The presence of aromatic rings (phenyl and furan) and a heterocyclic ring (1,2,4-oxadiazole) could result in interesting electronic and steric effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the methoxy group might undergo demethylation under certain conditions, while the phenylsulfanyl group could participate in oxidation-reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a methoxy group could increase its solubility in organic solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Anticancer Potential

Background: Lung cancer remains a significant global health concern, with smoking being a major risk factor. Early detection and diagnosis are crucial for effective treatment.

Research Findings: Implications:

Biofilm Inhibition in Pseudomonas aeruginosa

Background: Biofilm formation by bacteria like Pseudomonas aeruginosa contributes to antibiotic resistance and chronic infections.

Research Findings: Implications:

Antioxidant Properties

Background: Antioxidants play a crucial role in protecting cells from oxidative damage.

Research Findings: Implications:

Anti-Inflammatory Activity

Background: Inflammation is associated with various diseases, including chronic conditions.

Research Findings: Implications:

Antimicrobial Applications

Background: Effective antimicrobial agents are essential for combating infections.

Research Findings: Implications:

Antiviral Research

Background: Viruses pose a global health threat, necessitating antiviral drug development.

Research Findings: Implications:

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in organic synthesis or as a pharmaceutical compound. Studies could also be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

3-(4-methoxyphenyl)-5-[5-(phenylsulfanylmethyl)furan-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-23-15-9-7-14(8-10-15)19-21-20(25-22-19)18-12-11-16(24-18)13-26-17-5-3-2-4-6-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXWZDNYVZGEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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